Lipophilicity (LogP) as a Predictor of Drug-Like Properties
The lipophilicity of 3,4-Difluoro-3',4'-dimethylbenzophenone, as estimated by its partition coefficient (LogP), is a key differentiator from its simpler analogs. The compound has a predicted LogP value of approximately 4.2 . This value places it within a favorable range for oral bioavailability and membrane permeability, as defined by Lipinski's Rule of Five. In contrast, the unsubstituted analog, 3,4-difluorobenzophenone, has a significantly lower LogP (estimated ~3.3) [1]. This quantifiable difference of approximately 0.9 LogP units translates to a nearly 8-fold increase in lipophilicity, which can be strategically leveraged in drug discovery programs to enhance target engagement and cellular uptake.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.2 (XLogP3 predicted) |
| Comparator Or Baseline | 3,4-Difluorobenzophenone: LogP ~3.3 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.9 |
| Conditions | In silico prediction using standard algorithms (e.g., ACD/Labs, XLogP3) |
Why This Matters
This data allows procurement decisions to be based on a specific, desired lipophilicity range, ensuring the selected building block aligns with the required pharmacokinetic profile of the final drug candidate.
- [1] ChemSrc. (2018). 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3) - Property Data. View Source
